
1,5-Dibromo-2,3,4-triphenylacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2,3,4-triphenylacenaphthylene is a chemical compound with the molecular formula C({26})H({16})Br(_{2}). It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms and three phenyl groups attached to the acenaphthylene core. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1,5-Dibromo-2,3,4-triphenylacenaphthylene typically involves the bromination of 2,3,4-triphenylacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1,5-Dibromo-2,3,4-triphenylacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common reagents used in these reactions include butyllithium, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,5-Dibromo-2,3,4-triphenylacenaphthylene is used in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It is investigated for its potential use as a catalyst or catalyst precursor in various chemical reactions
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-2,3,4-triphenylacenaphthylene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and experimental conditions .
Comparaison Avec Des Composés Similaires
1,5-Dibromo-2,3,4-triphenylacenaphthylene can be compared with other similar compounds, such as:
1,5-Dibromo-2,3,4-trifluorobenzene: This compound has fluorine atoms instead of phenyl groups, leading to different chemical properties and reactivity.
2,5-Dibromo-3,4-dihexylthiophene: This compound contains a thiophene ring and hexyl groups, which impart different electronic and steric effects.
1,3-Dibromo-5,5-dimethylhydantoin: This compound has a hydantoin core and is used in different applications, such as disinfection and organic synthesis .
Propriétés
Numéro CAS |
653604-07-0 |
|---|---|
Formule moléculaire |
C30H18Br2 |
Poids moléculaire |
538.3 g/mol |
Nom IUPAC |
1,5-dibromo-2,3,4-triphenylacenaphthylene |
InChI |
InChI=1S/C30H18Br2/c31-29-22-17-10-18-23-27(22)28(26(30(23)32)21-15-8-3-9-16-21)24(19-11-4-1-5-12-19)25(29)20-13-6-2-7-14-20/h1-18H |
Clé InChI |
ZHMRSTPCQNZCRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC(=C43)C(=C2C5=CC=CC=C5)Br)Br)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
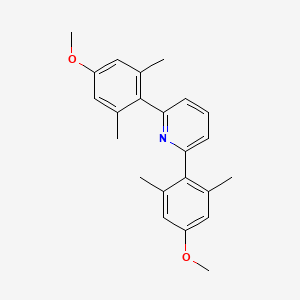


![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
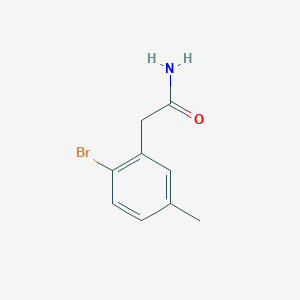
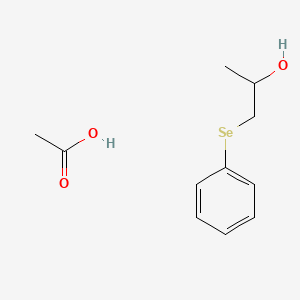
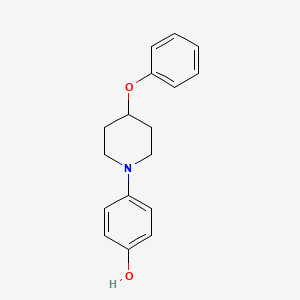

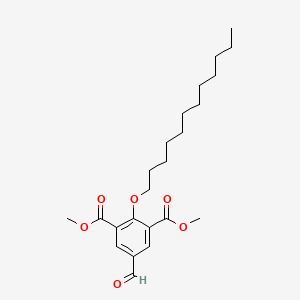
![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)

![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)

